molecular formula C19H17BrN2O3 B2402147 Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1206990-00-2

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No.: B2402147
CAS No.: 1206990-00-2
M. Wt: 401.26
InChI Key: USJLFZOJYBIXRV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromoanilino group, an ethoxy group, and a quinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and eco-friendly solvents. For example, the use of palladium-catalyzed amination reactions has been reported to be effective in synthesizing similar compounds . The choice of solvent, such as 2-methyltetrahydrofuran (2-MeTHF), can also play a crucial role in optimizing the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aniline derivatives .

Scientific Research Applications

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromoanilino group can participate in hydrogen bonding and other non-covalent interactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJLFZOJYBIXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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